Ethyl 1H-benzo[d]imidazole-7-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIROFVBTDWNLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30525099 | |
| Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167487-83-4 | |
| Record name | Ethyl 1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30525099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
A foundational approach involves the cyclocondensation of ethyl 4-amino-3-nitrobenzoate with formic acid or triethyl orthoformate under acidic conditions. The nitro group at the 3-position facilitates intramolecular cyclization, forming the imidazole ring. Reaction conditions typically include refluxing in acetic acid at 110–120°C for 6–8 hours, yielding the intermediate ethyl 5-nitro-1H-benzo[d]imidazole-7-carboxylate. Subsequent hydrogenation using palladium on carbon (Pd/C) in ethanol at 40–60°C under H₂ pressure (3–5 atm) reduces the nitro group to an amine, producing the target compound in 65–75% overall yield.
Suzuki-Miyaura Cross-Coupling for Functionalization
Recent advancements leverage palladium-catalyzed cross-coupling to introduce aryl groups at the 2-position of the imidazole ring. For example, ethyl 1-(4-bromobenzyl)-1H-benzo[d]imidazole-7-carboxylate reacts with 2-cyanophenylboronic acid in a mixture of 1,4-dioxane and aqueous K₂CO₃ at 80–90°C. Using Pd(PPh₃)₄ as a catalyst (2–5 mol%), this method achieves 85–90% conversion to ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate, a precursor for antihypertensive drugs.
Esterification of Carboxylic Acid Precursors
Direct esterification of 1H-benzo[d]imidazole-7-carboxylic acid with ethanol in the presence of H₂SO₄ (2–5 mol%) or DCC (N,N'-dicyclohexylcarbodiimide) provides an alternative route. However, this method faces challenges due to the poor solubility of the carboxylic acid in ethanol, requiring prolonged reflux (12–24 hours) and yielding only 50–60% product. To mitigate this, microwave-assisted esterification at 150°C for 20–30 minutes enhances reaction efficiency, achieving 75–80% yield.
Crystallization and Purification Techniques
Solvent Selection for Recrystallization
Crystallization from non-polar solvents like tert-butyl methyl ether (TBME) or hexane is critical for obtaining high-purity this compound. The patent literature emphasizes dissolving the crude product in TBME at 20–40°C, followed by gradual cooling to 0–15°C to induce crystallization. This method reduces impurities such as unreacted starting materials and palladium residues, yielding particles with a median size of 5–1000 μm.
Particle Size Control
Stirring during crystallization significantly impacts particle morphology. Aggressive stirring (500–1000 rpm) produces smaller particles (5–50 μm), ideal for downstream processing in tablet formulations. In contrast, static crystallization yields larger crystals (>1000 μm), which require grinding to achieve pharmaceutically acceptable particle sizes.
Analytical Characterization
X-Ray Powder Diffraction (XRPD)
The crystalline form of this compound exhibits distinct XRPD peaks at 2θ = 9.1°, 11.2°, 13.3°, 14.0°, 18.4°, 22.5°, and 23.6° (CuKα radiation). These peaks confirm the absence of polymorphic impurities and align with simulated patterns from single-crystal data.
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key FT-IR absorptions include:
-
3478–3329 cm⁻¹ : N-H stretching of the imidazole ring
-
1688 cm⁻¹ : C=O stretching of the ester group
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 95–98 | Cost-effective, scalable | Multi-step, requires hydrogenation |
| Suzuki Cross-Coupling | 85–90 | 98–99 | High regioselectivity | Palladium removal required |
| Direct Esterification | 50–80 | 90–95 | Simple one-pot reaction | Low yield without microwaves |
Industrial-Scale Production Considerations
Catalytic System Optimization
Replacing traditional Pd catalysts with immobilized variants (e.g., Pd on alumina) reduces metal leaching and facilitates catalyst recovery. For instance, using Pd/Al₂O₃ in Suzuki reactions decreases residual palladium in the product to <10 ppm, meeting ICH Q3D guidelines.
Solvent Recycling
Non-polar solvents like TBME are distilled and reused in subsequent batches, lowering production costs by 15–20%. Process analytical technology (PAT) tools monitor solvent purity in real-time, ensuring consistent crystallization outcomes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1H-benzo[d]imidazole-7-carboxylate has been investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of biologically active compounds, particularly those exhibiting anti-cancer and anti-inflammatory activities.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of this compound showed promising cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cancer progression .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Apoptosis induction |
| This compound | MCF-7 (Breast) | 15.0 | Cell cycle arrest |
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it useful in the development of novel compounds.
Synthesis of Complex Molecules
- This compound has been employed in the synthesis of various derivatives through reactions such as alkylation, acylation, and condensation. For instance, it can be transformed into more complex structures that possess enhanced biological activities .
Table 2: Synthetic Transformations
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Methyl derivative | 85% |
| Acylation | Acetyl derivative | 78% |
Material Science
In material science, this compound is explored for its potential applications in the development of organic materials, particularly in the field of organic electronics.
Organic Light Emitting Diodes (OLEDs)
- Research indicates that derivatives of this compound can be used as emissive materials in OLEDs due to their favorable photophysical properties. The incorporation of this compound into polymer matrices has shown to improve the efficiency and stability of OLED devices .
Industrial Applications
The compound also finds utility in various industrial applications as a precursor for the synthesis of agrochemicals and other fine chemicals.
Agrochemical Development
Mechanism of Action
The mechanism of action of Ethyl 1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
Methyl 1H-Benzo[d]imidazole-7-Carboxylate (CAS: 150058-27-8)
- Molecular Formula : C₉H₈N₂O₂
- Key Differences : Replaces the ethyl ester with a methyl group. This reduces steric hindrance but may lower lipophilicity compared to the ethyl analog. It is used in antitubercular agent synthesis .
- Synthesis : Produced via N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate, yielding structural isomers depending on substitution patterns .
Ethyl 1H-Benzo[d]imidazole-4-Carboxylate (CAS: 167487-83-4 Isomer)
Functionalized Derivatives
Ethyl 2-(Butylamino)-1H-Benzo[d]imidazole-7-Carboxylate (Compound 35)
- Molecular Formula : C₁₃H₁₇N₃O₂
- Synthesized via reaction of ethyl 2,3-diaminobenzoate with n-butyl isothiocyanate .
- Applications : Investigated as a necroptosis inhibitor due to its modified pharmacophore .
Methyl 4,5-Difluoro-2-(Methoxymethyl)-1H-Benzo[d]imidazole-7-Carboxylate
Complex Pharmaceutical Intermediates
Ethyl 2-Ethoxy-1-((2'-(5-Oxo-2,5-Dihydro-1,2,4-Oxadiazol-3-yl)-[1,1'-Biphenyl]-4-yl)Methyl)-1H-Benzo[d]imidazole-7-Carboxylate (CAS: 1403474-70-3)
- Molecular Formula : C₂₇H₂₄N₄O₅
- Structural Complexity : Integrates a biphenyl-oxadiazole moiety, increasing molecular weight (484.50 g/mol) and enabling interactions with hydrophobic protein pockets. A key intermediate in Azilsartan synthesis .
- Safety Profile : Classified with GHS warnings (H302, H315) due to moderate toxicity .
Comparative Analysis Table
Key Research Findings
- Positional Isomerism : The 7-carboxylate isomer (target compound) exhibits higher solubility in polar solvents compared to the 4-carboxylate analog due to steric and electronic effects .
- Fluorine Substitution : Difluoro derivatives (e.g., CAS examples in ) show enhanced metabolic stability and binding affinity in kinase inhibition assays.
- Ester Group Impact : Ethyl esters generally provide better bioavailability than methyl esters in vivo, as observed in pharmacokinetic studies of Azilsartan intermediates .
Biological Activity
Ethyl 1H-benzo[d]imidazole-7-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure
This compound features a benzimidazole core with an ethyl ester group, contributing to its lipophilicity and potential bioactivity. The molecular structure allows for various interactions with biological targets, enhancing its therapeutic potential.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.
- Mechanism of Action : The antibacterial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Case Study : In a study evaluating various benzimidazole derivatives, this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 mg/L to 250 mg/L .
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Bacillus cereus | 31.2 |
| Escherichia coli | >1000 |
2. Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties.
- Research Findings : this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including leukemia and colon carcinoma.
- Case Study : A study reported that the compound displayed a GI50 value indicative of potent anticancer activity against leukemia cell lines, suggesting its potential as a chemotherapeutic agent .
| Cancer Cell Line | GI50 (µM) |
|---|---|
| Leukemia | 12.5 |
| Colon Carcinoma | 15.0 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in several studies.
- Mechanism of Action : The compound is believed to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.
- Case Study : In vivo studies demonstrated that treatment with this compound resulted in a significant reduction in paw edema in rat models, indicating its efficacy in reducing inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Variations in substituents on the benzimidazole ring can enhance or diminish its pharmacological effects. For instance:
Q & A
Q. What are the common synthetic routes for Ethyl 1H-benzo[d]imidazole-7-carboxylate and its derivatives?
- Methodological Answer : Derivatives are typically synthesized via condensation reactions of substituted benzimidazole precursors with ethyl ester groups. For example, Example 19 in uses methyl 2-amino-4-fluoro-1H-benzo[d]imidazole-7-carboxylate as a precursor, reacting under acidic conditions (methoxyacetic acid, 120°C) to introduce substituents. Purification often involves silica gel chromatography (e.g., ethyl acetate/hexane gradients) . Key steps:
- Cyclization : Diamino benzoate intermediates are cyclized using carboxylic acids (e.g., methoxyacetic acid) .
- Functionalization : Chlorination with N-chlorosuccinimide (NCS) at 100°C in acetonitrile introduces halogens .
- Data Table : Synthetic Routes and Yields
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., ethyl ester protons at δ 1.3–1.4 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- HPLC : Ensure purity (>98%) via reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS) : Confirm molecular weights (e.g., [M+1]⁺ ions for C15H19ClF2N2O3Si: 376.9/378.9) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted derivatives?
- Methodological Answer :
- Temperature Control : Higher temperatures (e.g., 120°C in methoxyacetic acid) enhance cyclization efficiency but may require inert atmospheres to prevent decomposition .
- Catalyst Selection : Trimethylaluminum (TMA) in dichloroethane facilitates amide bond formation at 85°C with minimal side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates .
- Contradiction Analysis : Substituted amines (e.g., N,N-diethylethane-1,2-diamine vs. N,N-dimethylpropane-1,3-diamine) yield divergent products; iterative screening via TLC/MS is critical .
Q. How do crystallographic software tools like SHELX and OLEX2 aid in resolving structural ambiguities?
- Methodological Answer :
- SHELX : Refines small-molecule structures using least-squares minimization. For example, SHELXL handles high-resolution data to model disorder in ethyl ester groups .
- OLEX2 : Integrates structure solution (via dual-space algorithms) and visualization, enabling real-time adjustment of torsion angles for biphenyl substituents .
- Comparative Table : Software Features
Q. What strategies mitigate impurities like desethyl or amide byproducts during synthesis?
- Methodological Answer :
- Reagent Purity : Use freshly distilled trimethylsilyl (TMS) reagents to avoid hydrolysis byproducts .
- Chromatographic Separation : Employ gradient elution (e.g., 0–5% MeOH/CH₂Cl₂) to isolate target compounds from desethyl impurities .
- Analytical Monitoring : Track reaction progress via in-situ FTIR (e.g., carbonyl peaks at 1700–1750 cm⁻¹) .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
